4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
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Overview
Description
4-(Difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a complex organic compound characterized by its multiple functional groups, including difluoromethoxy, fluoro, nitro, and sulfonyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting with the appropriate benzene derivatives. One common approach is to start with 4-(difluoromethoxy)benzene, which undergoes nitration to introduce the nitro group at the 5-position. Subsequent fluorination introduces the fluoro group at the 2-position, followed by sulfonylation to attach the sulfonyl chloride group at the 1-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitrate esters or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in a different set of chemical properties.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitrate esters, nitroso compounds.
Reduction: Amines, hydroxylamines.
Substitution: Sulfonamides, sulfonic acids.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be employed in biochemical studies to investigate enzyme inhibition or as a probe to study biological systems.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
4-(Difluoromethoxy)benzene
2-Fluoro-5-nitrobenzene
4-(Difluoromethoxy)-5-nitrobenzene-1-sulfonyl chloride
Uniqueness: 4-(Difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of its difluoromethoxy and fluoro groups, which can significantly alter its chemical reactivity and physical properties compared to similar compounds.
Properties
IUPAC Name |
4-(difluoromethoxy)-2-fluoro-5-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO5S/c8-18(15,16)6-2-4(12(13)14)5(1-3(6)9)17-7(10)11/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKADMQPIEYWUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)OC(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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